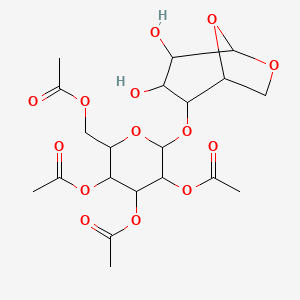

1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

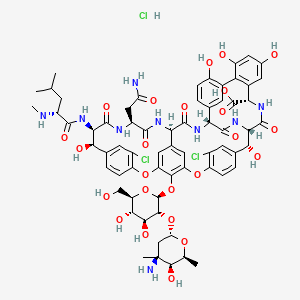

“1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose” appears to be a complex carbohydrate molecule. It contains two mannopyranose (a form of mannose) units, one of which is acetylated at the 2, 3, 4, and 6 positions.

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the mannopyranose units with acetyl groups, followed by the formation of the glycosidic bond between the two sugar units. The 1,6-anhydro group would then be formed through intramolecular cyclization.Molecular Structure Analysis

The molecule is likely to adopt a chair conformation, common for six-membered sugar rings. The acetyl groups will add steric bulk and may influence the overall conformation of the molecule.Chemical Reactions Analysis

As a carbohydrate, this compound could undergo a variety of chemical reactions. The acetyl groups could be removed through hydrolysis, and the glycosidic bond could be broken to yield the individual sugar units.Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions. The compound is likely to be solid at room temperature, and its solubility will depend on the polarity of the solvent. The presence of the acetyl groups will make it more soluble in organic solvents compared to water.Wissenschaftliche Forschungsanwendungen

Enzymatic Processing and Biotechnological Applications

- Microbial Mannosidases : Mannan is a significant constituent of hemicelluloses in softwoods, and its hydrolyzing enzymes, including β-mannosidases, are crucial for the complete depolymerization of mannan, yielding mannose. These enzymes, produced by bacteria and fungi, have broad pH and temperature activity ranges and find applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents (Chauhan & Gupta, 2017).

Structural and Functional Insights into Carbohydrates

- C-Mannosylation in Proteins : A review on C-mannosylated protein structures highlights their role in enhancing protein stability, secretion, or function. C-mannosylation, a rare glycosylation form, involves the attachment of a D-mannopyranose unit to the tryptophan residue of proteins. This modification could have implications for human health and biotechnology, suggesting a potential research interest area for related compounds (Crine & Acharya, 2021).

Polysaccharide Research and Applications

- Alginate and Chitosan : These biopolymers, relevant to the discussion of mannan-based compounds, serve as pH-sensitive hydrogels for oral peptide or protein drug delivery. Their natural origin, lack of immunogenicity, and mild encapsulation conditions make them valuable in pharmaceutical applications (George & Abraham, 2006).

Synthetic Approaches and Applications

- Inhibitors of Carbohydrate Processing Enzymes : The synthesis of different C-glycoside mimetics, including those related to glycosylphosphates and glycosyl amino acids, showcases the importance of synthetic carbohydrate derivatives. These compounds serve as potential inhibitors of carbohydrate processing enzymes, highlighting their pharmaceutical and biotechnological significance (Cipolla, La Ferla, & Nicotra, 1997).

Safety And Hazards

As with any chemical, handling should be done with care, using appropriate personal protective equipment. Without specific toxicity data, it’s hard to comment on the potential hazards.

Zukünftige Richtungen

The study of complex carbohydrates is a vibrant field with many potential applications in medicine and biotechnology. This particular compound, with its acetylated mannose units, could be of interest in studying bacterial or viral infections, as many pathogens recognize and bind to mannose units on the host cells.

Eigenschaften

IUPAC Name |

[3,4,5-triacetyloxy-6-[(3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O14/c1-7(21)27-5-12-16(29-8(2)22)17(30-9(3)23)18(31-10(4)24)20(33-12)34-15-11-6-28-19(32-11)14(26)13(15)25/h11-20,25-26H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYGWFGOYKRANK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C(C2O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)